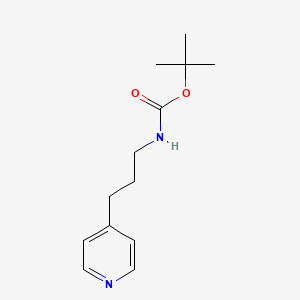

N-Boc-3-(4-Pyridyl)propylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-3-(4-Pyridyl)propylamine” is a chemical compound with the molecular formula C13H20N2O2 . It is used in various scientific research applications across pharmaceuticals, materials science, and catalysis.

Synthesis Analysis

The formation of Boc-protected amines, such as “N-Boc-3-(4-Pyridyl)propylamine”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “N-Boc-3-(4-Pyridyl)propylamine” can be represented by the molecular formula C13H20N2O2 . For a more detailed structural analysis, one would need to refer to specific studies or use computational chemistry methods .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-3-(4-Pyridyl)propylamine” would need to be determined experimentally or sourced from a reliable database .科学的研究の応用

Synthesis of Pharmaceutical Intermediates

N-Boc-3-(4-Pyridyl)propylamine is a useful synthon for the synthesis of pharmaceutical intermediates . For example, it can be used to prepare (S)-N-Boc-3-hydroxypiperidine (S-NBHP), which is an intermediate in the synthesis of ibrutinib . Ibrutinib is the active pharmaceutical ingredient (API) of the drug Imbruvica, which is used for the treatment of lymphoma .

Biocatalytic Processes

This compound plays a significant role in the development of biocatalytic processes . For instance, it can be reduced to obtain optically pure S-NBHP using a process catalyzed by recombinant ketoreductase (KRED) . This process has been optimized and demonstrated to have commercial potential with high substrate concentration and product of >99% ee with under 5% of enzyme loading .

Materials Science

N-Boc-3-(4-Pyridyl)propylamine is also used in materials science. However, the specific applications in this field are not detailed in the available resources.

Catalysis

In the field of catalysis, this compound is used due to its versatile nature. The exact applications in catalysis are not specified in the available resources.

Pharmaceutical Testing

N-Boc-3-(4-Pyridyl)propylamine is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Research and Development

This compound is widely used in research and development in the field of chemistry. It is used in the synthesis of a variety of chemical compounds and in the development of new chemical processes.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

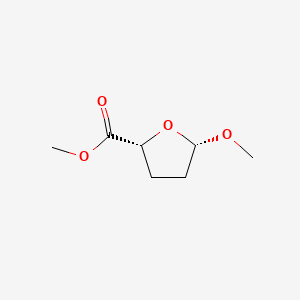

tert-butyl N-(3-pyridin-4-ylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXPCFSIXIGTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)

![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)

![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)

![1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI)](/img/no-structure.png)

![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)